molecular formula C9H16Cl2N2O2 B13058594 (3S)-3-amino-3-(6-methoxypyridin-3-yl)propan-1-ol;dihydrochloride

(3S)-3-amino-3-(6-methoxypyridin-3-yl)propan-1-ol;dihydrochloride

Cat. No.: B13058594
M. Wt: 255.14 g/mol
InChI Key: NYUACOKMQQVKNG-JZGIKJSDSA-N
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Description

(3S)-3-amino-3-(6-methoxypyridin-3-yl)propan-1-ol;dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, a methoxypyridine ring, and a propanol chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(6-methoxypyridin-3-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and appropriate amino alcohols.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(6-methoxypyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The methoxypyridine ring can be reduced to form dihydropyridine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing agent.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include oximes, nitriles, dihydropyridine derivatives, and various amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-3-amino-3-(6-methoxypyridin-3-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(6-methoxypyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and neurotransmission, depending on its specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Methoxypyridin-2-yl)propan-1-ol
  • 3-amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol

Uniqueness

(3S)-3-amino-3-(6-methoxypyridin-3-yl)propan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C9H16Cl2N2O2

Molecular Weight

255.14 g/mol

IUPAC Name

(3S)-3-amino-3-(6-methoxypyridin-3-yl)propan-1-ol;dihydrochloride

InChI

InChI=1S/C9H14N2O2.2ClH/c1-13-9-3-2-7(6-11-9)8(10)4-5-12;;/h2-3,6,8,12H,4-5,10H2,1H3;2*1H/t8-;;/m0../s1

InChI Key

NYUACOKMQQVKNG-JZGIKJSDSA-N

Isomeric SMILES

COC1=NC=C(C=C1)[C@H](CCO)N.Cl.Cl

Canonical SMILES

COC1=NC=C(C=C1)C(CCO)N.Cl.Cl

Origin of Product

United States

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